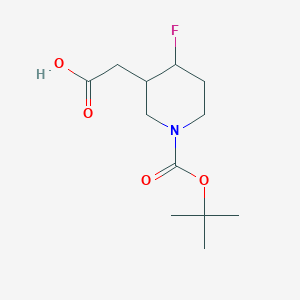
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The fluorination of the piperidine ring can be carried out using fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for deprotection, and various fluorinating agents for introducing the fluorine atom .
Major Products Formed
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted piperidine compounds .
Applications De Recherche Scientifique
2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The fluorine atom on the piperidine ring can influence the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)acetic acid: Similar structure but without the fluorine atom.
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure with an azetidine ring instead of piperidine.
2-(1-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar structure with a piperazine ring.
Uniqueness
The presence of the fluorine atom in 2-(1-(Tert-butoxycarbonyl)-4-fluoropiperidin-3-yl)acetic acid imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C12H20FNO4 |
|---|---|
Poids moléculaire |
261.29 g/mol |
Nom IUPAC |
2-[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-9(13)8(7-14)6-10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
UKPSRMWXRISYQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


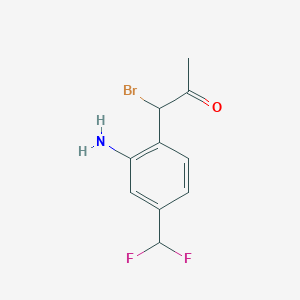
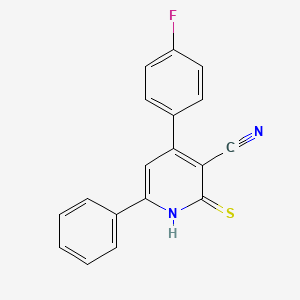
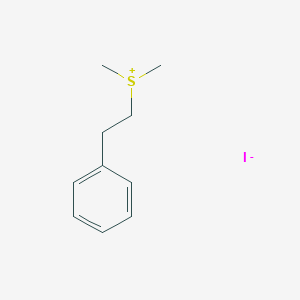

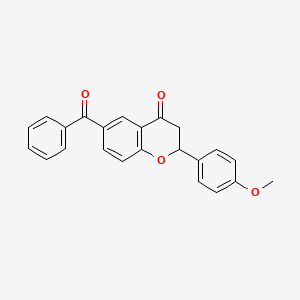

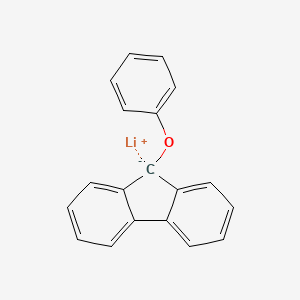
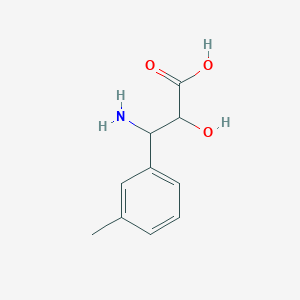
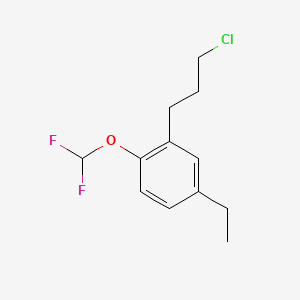
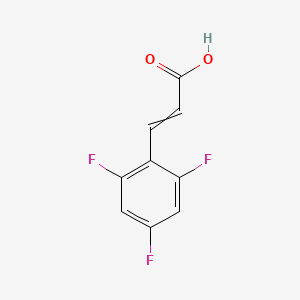
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)

![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)

